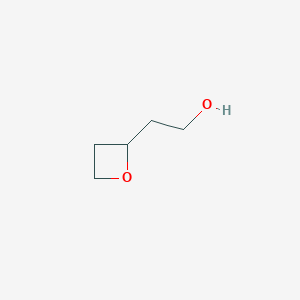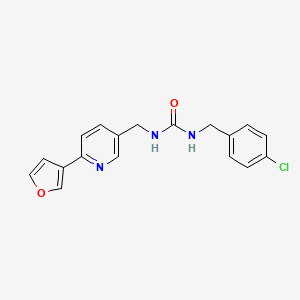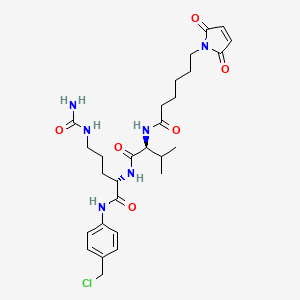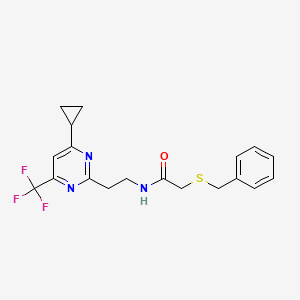
2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H20F3N3OS and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Idiopathic Pulmonary Fibrosis Treatment
This compound has been identified as a potential treatment for Idiopathic Pulmonary Fibrosis (IPF) . Researchers from the Shanghai Institute of Materia Medica have discovered that derivatives of this compound can act as potent discoidin domain receptor (DDR) inhibitors . DDRs are unique kinases that interact with extracellular matrix collagen and play a significant role in fibrosis. By inhibiting DDRs, the compound could potentially halt the progression of IPF, offering a new therapeutic approach.
Anti-Fibrotic Activity
The compound has shown promise in preclinical models for its anti-fibrotic activity. It has been tested in a bleomycin-induced mouse model of lung fibrosis, where it demonstrated superior efficacy compared to existing drugs like nintedanib . This suggests its potential use in treating various fibrotic diseases beyond IPF.
Kinase Inhibition Selectivity
In the development of this compound, researchers employed computational and medicinal chemistry optimization techniques to enhance its selectivity for DDRs while removing toxic kinase inhibitory activities such as PDGFR, FGFR, and KDR . This selectivity could reduce side effects and improve the safety profile of the drug.
Oral Bioavailability
The compound has been optimized for oral bioavailability, which is a crucial factor for patient compliance and ease of administration . A good oral bioavailability means that the drug can be effectively absorbed when taken by mouth, which is more convenient than intravenous administration.
Tissue Distribution
The compound has been designed to have an ideal tissue distribution, ensuring that it reaches the lungs where IPF manifests . This targeted distribution is essential for maximizing the drug’s efficacy and minimizing systemic side effects.
Safety Profile
Given the stringent safety requirements for drugs treating fibrosis and inflammation, the compound has been engineered to have a high safety margin . This is particularly important because patients with fibrotic diseases often have compromised health and are sensitive to drug-induced side effects.
Potential for Combination Therapy
Due to its mechanism of action and safety profile, there is potential for using this compound in combination with other therapies to enhance treatment outcomes for fibrotic diseases . Combination therapy can often lead to better disease management by targeting multiple pathways simultaneously.
Drug Development Prospect
The compound has been recognized as a candidate drug with a clear pharmacological effect and high safety, indicating a promising future for further development . Its unique properties and the urgent need for effective treatments for fibrotic diseases make it a valuable addition to the drug development pipeline.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c20-19(21,22)16-10-15(14-6-7-14)24-17(25-16)8-9-23-18(26)12-27-11-13-4-2-1-3-5-13/h1-5,10,14H,6-9,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSQDGSXPBONSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CSCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B2590140.png)

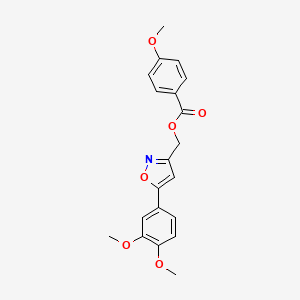

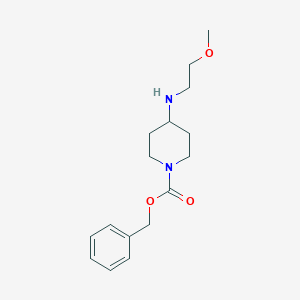
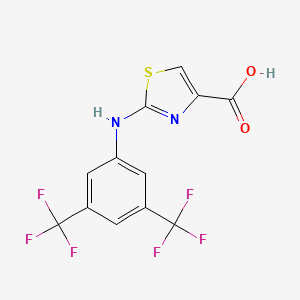

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)

![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)
![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)
